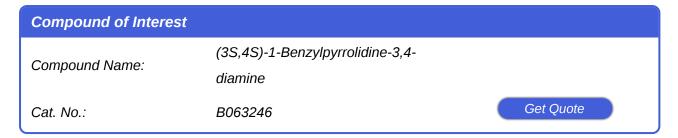




Spectroscopic and Synthetic Overview of (3S,4S)-1-Benzylpyrrolidine-3,4-diamine

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Specific experimental spectroscopic data (NMR, IR, MS) for **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** (CAS: 193352-75-9) is not readily available in published literature. The data presented in this document is predictive, based on established principles of spectroscopy and analysis of structurally related compounds.

Introduction

(3S,4S)-1-Benzylpyrrolidine-3,4-diamine is a chiral vicinal diamine built upon a pyrrolidine scaffold. Its structure features a five-membered ring with a benzyl group attached to the nitrogen atom and two primary amino groups at the 3 and 4 positions. The (3S,4S) stereochemistry designates a trans configuration of the two amino groups. This C2-symmetric structure is a valuable building block in asymmetric synthesis, often employed as a chiral ligand in catalytic processes. This guide provides an overview of the predicted spectroscopic characteristics of this compound and a plausible synthetic route.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine**. These predictions are based on typical values for the functional groups and structural motifs present in the molecule.



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Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ)	Multiplicity	Number of Protons	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 3.60	Singlet	2H	Benzyl methylene protons (N-CH2-Ph)
~ 3.00 - 3.20	Multiplet	2H	Pyrrolidine protons (H-3, H-4)
~ 2.80 - 2.95	Multiplet	2H	Pyrrolidine protons (H-2a, H-5a)
~ 2.30 - 2.45	Multiplet	2H	Pyrrolidine protons (H-2b, H-5b)
~ 1.50	Broad Singlet	4H	Amine protons (-NH ₂)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ) ppm	Carbon Assignment
~ 138 - 140	Quaternary aromatic carbon (C-ipso)
~ 128 - 129	Aromatic carbons (C-ortho, C-meta)
~ 127	Aromatic carbon (C-para)
~ 60	Benzyl methylene carbon (N-CH ₂ -Ph)
~ 58 - 60	Pyrrolidine carbons (C-2, C-5)
~ 52 - 54	Pyrrolidine carbons (C-3, C-4)

Infrared (IR) Spectroscopy



Primary amines exhibit characteristic N-H stretching and bending vibrations.[1][2]

Table 3: Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Intensity	Vibration	Functional Group
~ 3300 - 3500	Medium	N-H Stretch	Primary Amine (-NH ₂)
~ 3020 - 3080	Weak-Medium	C-H Stretch	Aromatic C-H
~ 2850 - 2960	Medium	C-H Stretch	Aliphatic C-H
~ 1580 - 1650	Medium	N-H Bend (Scissoring)	Primary Amine (-NH ₂)
~ 1450 - 1495	Medium-Strong	C=C Stretch	Aromatic Ring
~ 1020 - 1250	Medium-Weak	C-N Stretch	Aliphatic Amine
~ 690 - 770	Strong	C-H Bend (out-of- plane)	Monosubstituted Benzene

Mass Spectrometry (MS)

The molecular formula for (3S,4S)-1-Benzylpyrrolidine-3,4-diamine is C11H17N3.

Table 4: Predicted Mass Spectrometry Data

Parameter	Value
Molecular Weight	191.28 g/mol [3]
Exact Mass	191.1422
Expected [M+H]+	m/z 192.1495

The fragmentation pattern in mass spectrometry would likely involve the loss of the benzyl group (m/z 91) or cleavage of the pyrrolidine ring.

Experimental Protocols



While specific protocols for the target compound are unavailable, the following outlines general procedures for obtaining the spectroscopic data.

NMR Spectroscopy

A sample is prepared by dissolving approximately 5-10 mg of the compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) in a 5 mm NMR tube.[4] The choice of solvent depends on the sample's solubility. A standard ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 or 500 MHz) using a sufficient number of scans to obtain a good signal-to-noise ratio.[5] For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

IR Spectroscopy

For a solid sample, an IR spectrum can be obtained using a potassium bromide (KBr) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. For a liquid or soluble solid, a thin film can be prepared on a salt plate (e.g., NaCl or KBr). The spectrum is then recorded using an FTIR spectrometer.[6]

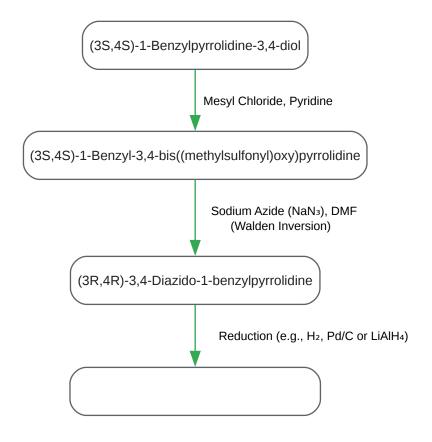
Mass Spectrometry

For electrospray ionization (ESI) mass spectrometry, the sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) at a low concentration (typically 10-100 µg/mL). [7] The solution is then infused into the mass spectrometer, where the solvent is evaporated and the molecules are ionized. The mass-to-charge ratios of the resulting ions are then analyzed.

Plausible Synthetic Pathway

A common and logical synthetic route to **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** involves the conversion of the corresponding diol, **(3S,4S)-1-Benzylpyrrolidine-3,4-diol**. This transformation can be achieved via a two-step process: activation of the hydroxyl groups followed by nucleophilic substitution with an amine source.





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Caption: Plausible synthetic route to **(3S,4S)-1-Benzylpyrrolidine-3,4-diamine** from its diol precursor.

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